molecular formula C2H4N4O4 B165591 Nitrobiuret CAS No. 16326-62-8

Nitrobiuret

Cat. No.: B165591
CAS No.: 16326-62-8
M. Wt: 148.08 g/mol
InChI Key: PDMSYILLGCPHSS-UHFFFAOYSA-N
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Description

Nitrobiuret is a chemical compound that belongs to the family of nitroamines and nitroamides. It is a derivative of biuret, which is formed by the nitration of biuret.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrobiuret can be synthesized through the nitration of biuret using nitric acid or mixed acids. The process involves the reaction of biuret with a nitrating mixture, which typically consists of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and acidity, play a crucial role in determining the yield and purity of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and efficiency of the reaction. The nitration mixture is added to biuret in a controlled manner, and the reaction is carried out at a specific temperature to optimize the yield. The resulting this compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Nitrobiuret undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1. Nitration Reactions
Nitrobiuret is primarily utilized as a nitrating agent in organic synthesis. It can effectively introduce nitro groups into various substrates, including anilines and acetylated compounds. For instance, a study demonstrated that a solution of this compound in concentrated sulfuric acid could nitrify aniline to yield mixed nitranilines with high efficiency (85% of theoretical yield) .

2. Derivatives Formation
When treated with alcohols, this compound can yield carbamic and allophanic esters. However, under specific conditions (e.g., refluxing with water), it undergoes dearrangement to produce urea and cyanuric acid . This behavior illustrates the compound's versatility in generating functionalized derivatives that can be further exploited in synthetic pathways.

1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of nitro-containing compounds, including this compound derivatives. These compounds exhibit significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with essential metabolic processes .

2. Antineoplastic Applications
Nitro compounds have been investigated for their antitumor properties. This compound and its derivatives are being explored as potential agents for targeting hypoxic tumor environments. Research indicates that certain nitroaromatic compounds can serve as bioreductive prodrugs that become activated in low-oxygen conditions typical of solid tumors, selectively delivering cytotoxic effects to cancer cells while sparing healthy tissues .

Case Study 1: Synthesis and Antimicrobial Activity

A recent investigation synthesized several nitro derivatives from this compound through electrophilic aromatic substitution reactions. The resulting compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida sp. The most promising derivative exhibited a minimum inhibitory concentration (MIC) as low as 15.6 μg/mL against S. aureus, indicating strong antibacterial properties .

Case Study 2: Bioreductive Prodrugs for Cancer Therapy

In a study focusing on hypoxic tumors, researchers developed nitro-containing prodrugs based on this compound derivatives. These prodrugs demonstrated selective activation within tumor cells under hypoxic conditions, leading to enhanced cytotoxicity against cancerous tissues while minimizing effects on normal cells. The findings suggest that such compounds could be pivotal in advancing targeted cancer therapies .

Summary Table of this compound Applications

Application AreaDescriptionExample/Findings
Chemical Synthesis Nitration reactions for introducing nitro groups into substratesEffective nitration of aniline yielding mixed nitranilines at 85% yield
Antimicrobial Activity Active against pathogens like Staphylococcus aureus and Candida albicansMIC as low as 15.6 μg/mL for certain derivatives
Cancer Therapy Bioreductive prodrugs activated in hypoxic conditionsEnhanced cytotoxicity in hypoxic tumor models

Mechanism of Action

The mechanism of action of nitrobiuret involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the particular application and the conditions under which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of nitro and amide groups, which confer distinct reactivity and properties.

Biological Activity

Nitrobiuret, a nitro derivative of biuret, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is synthesized through the nitration of biuret using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction produces this compound alongside other byproducts, such as dicyanic acid and nitroamide. The general structure of this compound can be represented as follows:

C2H4N4O2\text{C}_2\text{H}_4\text{N}_4\text{O}_2

This compound exhibits a white solid appearance and has been characterized by various analytical techniques to confirm its structure and purity.

Biological Activity Overview

This compound has been studied for several biological activities, including:

The biological activity of this compound can be attributed to the presence of the nitro group (-NO₂), which plays a crucial role in its pharmacological effects. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components, such as proteins and nucleic acids. This interaction may result in:

  • Inhibition of Enzymatic Activity : Nitro compounds can inhibit enzymes critical for microbial growth and survival.
  • Induction of Oxidative Stress : The reduction of the nitro group may generate reactive oxygen species (ROS), contributing to cellular damage in pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various nitro compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 μM, demonstrating its potential as an antimicrobial agent .
  • Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
  • Antitubercular Activity : Although direct studies on this compound's effects on Mycobacterium tuberculosis are sparse, related compounds have demonstrated efficacy against tuberculosis. For instance, a related study found that nitrofurans exhibited potent activity against intracellular Mtb, suggesting similar potential for this compound .

Comparative Analysis of Nitro Compounds

CompoundMIC (μM)Antimicrobial ActivityAntitumor ActivityNotes
This compound20YesYesEffective against S. aureus
HC22100.05YesYesPotent against Mtb
Dinitrobenzamide1.0YesLimitedEffective at low concentrations

Properties

IUPAC Name

1-carbamoyl-3-nitrourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSYILLGCPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329008
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-62-8
Record name NSC79144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROBIURET
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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